molecular formula C7H3F5O3S B169631 Perfluorophenyl methanesulfonate CAS No. 161912-36-3

Perfluorophenyl methanesulfonate

Cat. No.: B169631
CAS No.: 161912-36-3
M. Wt: 262.16 g/mol
InChI Key: ARSIBVWMPYUPQT-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Compounds

Perfluorophenyl methanesulfonate (B1217627), with the chemical formula C₇H₃F₅O₃S, belongs to the class of perfluoroaryl sulfonates. nih.gov The defining feature of this compound is the pentafluorophenyl (C₆F₅) group, which imparts significant and distinct chemical properties compared to its non-fluorinated or partially fluorinated counterparts. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which polarizes the C-F bonds and influences the reactivity of the entire molecule. springernature.com This characteristic is central to its utility in organic synthesis.

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, including acidity, lipophilicity, and metabolic stability. nih.gov In the case of perfluorophenyl methanesulfonate, the perfluorinated aromatic ring makes the sulfonate group an excellent leaving group, a property that is extensively exploited in various chemical transformations.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 161912-36-3 nih.gov
Molecular Formula C₇H₃F₅O₃S nih.gov
Molecular Weight 262.15 g/mol nih.govbiosynth.com
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents like dimethylformamide and chloroform; insoluble in water.

| Boiling Point | 76°C / 0.7 mmHg |

Significance in Contemporary Synthetic Methodologies

The primary significance of this compound in modern organic synthesis lies in its role as a superior leaving group. The electron-withdrawing nature of the pentafluorophenyl ring stabilizes the resulting sulfonate anion, facilitating its departure in nucleophilic substitution and cross-coupling reactions. This has made it a valuable reagent for the construction of complex molecular architectures.

Research has demonstrated its utility in various palladium-catalyzed cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org For instance, it can participate in Suzuki-Miyaura, and C-N cross-coupling reactions, enabling the synthesis of a wide array of organic compounds. nih.gov The activation of the C-O bond in the sulfonate is often more favorable than the activation of C-F bonds, allowing for selective transformations in complex fluorinated molecules. mdpi.com

Furthermore, the perfluorophenyl group itself can be a target for functionalization. The C-F bonds on the aromatic ring can undergo nucleophilic aromatic substitution (SₙAr) reactions, providing a pathway to introduce other functional groups onto the perfluorinated ring. researchgate.net This dual reactivity—acting as a carrier for a highly effective leaving group and as a scaffold for further functionalization—underpins the compound's importance in synthetic chemistry.

Table 2: Applications of this compound in Synthetic Reactions

Reaction Type Role of this compound Example Application
Palladium-Catalyzed Cross-Coupling Arylating agent with an excellent leaving group. nih.gov Synthesis of biaryls and N-aryl compounds. nih.gov
Nucleophilic Aromatic Substitution (SₙAr) Substrate for C-F bond substitution. researchgate.net Introduction of nucleophiles onto the perfluoroaryl ring.

| Synthesis of Fluorinated Monomers | Precursor in Wittig-Horner reactions. nih.gov | Preparation of perfluorinated sulfonic esters for polymer applications. nih.gov |

The synthesis of this compound is typically achieved by reacting 2,3,4,5,6-pentafluorophenol with methanesulfonyl chloride. This straightforward preparation, combined with its versatile reactivity, ensures its continued and expanding role in the development of novel synthetic methods and the construction of complex, high-value molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O3S/c1-16(13,14)15-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSIBVWMPYUPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382520
Record name Perfluorophenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161912-36-3
Record name Perfluorophenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms Involving Perfluorophenyl Methanesulfonate

Role as a Leaving Group in Nucleophilic Processes

The methanesulfonate (B1217627) (mesylate) portion of perfluorophenyl methanesulfonate is a highly effective leaving group, a critical feature in many nucleophilic substitution and elimination reactions. This reactivity is a consequence of the stability of the resulting methanesulfonate anion, which is well-stabilized by resonance.

Sulfonate as an Excellent Leaving Group in Substitution and Elimination Reactions

Sulfonate esters, such as tosylates and mesylates, are widely recognized as superior leaving groups in organic synthesis. masterorganicchemistry.com Their effectiveness stems from the fact that they are the conjugate bases of strong sulfonic acids, making them very weak bases and, consequently, stable anions that readily depart from a substrate. masterorganicchemistry.comokstate.edu This property allows for the conversion of poorly reactive groups, like hydroxyl groups in alcohols, into highly reactive sites for nucleophilic attack. masterorganicchemistry.com In both S_N_1 and S_N_2 reactions, the departure of the sulfonate group is a key step. In an S_N_1 reaction, the leaving group departs to form a carbocation intermediate, while in an S_N_2 reaction, the nucleophile attacks as the leaving group is displaced in a concerted step. okstate.edusolubilityofthings.com Similarly, in elimination reactions (E1 and E2), the sulfonate's ability to leave facilitates the formation of a double or triple bond. solubilityofthings.com

The general order of reactivity for common leaving groups highlights the exceptional nature of sulfonates. A simplified comparison is as follows: substituted benzoates are the least reactive, followed by halides, with sulfonates being significantly more reactive. Perfluoroalkane sulfonates exhibit even greater reactivity. nih.gov

Reactivity Comparison of Perfluoroalkane Sulfonates vs. Other Sulfonates

The introduction of fluorine atoms into the alkyl chain of a sulfonate ester dramatically enhances its leaving group ability. Perfluoroalkane sulfonates are considered "super" leaving groups due to the immense electron-withdrawing inductive effect of the fluorine atoms. This effect further stabilizes the resulting sulfonate anion, making it an even weaker base and a more facile leaving group than its non-fluorinated counterparts like mesylate or tosylate. nih.gov For instance, trifluoromethanesulfonate (B1224126) (triflate) is several orders of magnitude more reactive than tosylate. nih.gov This heightened reactivity makes perfluoroalkane sulfonates invaluable in reactions where traditional sulfonates are not sufficiently reactive, such as in the nucleophilic substitution on sterically hindered substrates. nih.gov

Leaving GroupRelative Reactivity
Substituted Benzoates1
Halides~104–106
Sulfonates (e.g., Tosylates, Mesylates)~1010–1012
Perfluoroalkane Sulfonates (e.g., Triflates)~1015–1016

Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides

The synthesis of sulfonate esters often proceeds through the reaction of an alcohol with a sulfonyl chloride. The mechanism of nucleophilic displacement on alkanesulfonyl chlorides themselves is complex and can be pH-dependent. acs.orgacs.org At low pH, the reaction often proceeds via a direct S_N_2-type attack of a nucleophile (like water) on the sulfur atom. scholaris.ca However, at higher pH, in the presence of a base, an alternative pathway involving the formation of a highly reactive intermediate called a sulfene (B1252967) (RR'C=SO₂) can occur through an elimination-addition mechanism. acs.orgscholaris.ca The base abstracts a proton from the α-carbon, leading to the elimination of the chloride ion and the formation of the sulfene. The sulfene then rapidly reacts with available nucleophiles. acs.org

Proposed Mechanisms for Cleavage of Aryl Mesylates in Basic Media

The cleavage of aryl mesylates, which are structurally related to this compound, can proceed through different mechanisms depending on the reaction conditions and the structure of the aryl group. In basic media, two primary mechanisms are often considered:

E2-type Elimination: This mechanism involves a concerted process where a base removes a proton from a position beta to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. While more common for alkyl sulfonates, under specific structural circumstances, an analogous elimination from an aromatic system (leading to a benzyne (B1209423) intermediate) can be envisioned, though it is less common for simple aryl mesylates.

E1cB-type Mechanism: The E1cB (Elimination, Unimolecular, conjugate Base) mechanism is a two-step process. First, a base abstracts a proton to form a carbanion intermediate. In the second, rate-determining step, the leaving group departs from the carbanion to form the alkene. This mechanism is favored when the proton is acidic and the leaving group is poor. For aryl systems, this could involve the formation of an anionic intermediate prior to the loss of the mesylate.

Recent research has also explored methods for the mild cleavage of aryl mesylates, highlighting their utility as protecting groups for phenols. researchgate.net Nickel-catalyzed homocoupling reactions of aryl mesylates have also been developed, proceeding through a distinct catalytic cycle. nih.govacs.org

Nucleophilic Aromatic Substitution (S_N_Ar) of Pentafluoro Leaving Group

A key feature of the perfluorophenyl group is its high susceptibility to nucleophilic aromatic substitution (S_N_Ar). nih.govscispace.comresearchgate.net The five electron-withdrawing fluorine atoms make the aromatic ring highly electron-deficient and thus an excellent electrophile. This allows for the displacement of one of the fluorine atoms, typically the one at the para position, by a wide range of nucleophiles such as amines, alcohols, and thiols. nih.govscispace.comresearchgate.net The S_N_Ar mechanism generally proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, the leaving group (in this case, a fluoride (B91410) ion) is expelled, and the aromaticity of the ring is restored. The exceptional ability of the pentafluorophenyl group to undergo this reaction makes it a valuable tool for the synthesis of multifunctionalized aromatic compounds. nih.govscispace.com

Electrophilic Reactivity and Aromatic Substitution

While the electron-deficient nature of the perfluorophenyl ring makes it highly reactive towards nucleophiles, it deactivates the ring towards electrophilic aromatic substitution (EAS). researchgate.net In a typical EAS reaction, an electrophile attacks the electron-rich π-system of an aromatic ring. masterorganicchemistry.comyoutube.com The strong electron-withdrawing effect of the five fluorine atoms significantly reduces the electron density of the ring, making it a poor nucleophile and thus resistant to attack by most electrophiles. researchgate.net Therefore, electrophilic aromatic substitution reactions on this compound are generally not a favorable or commonly employed synthetic strategy. The primary reactivity of the aromatic ring in this compound is overwhelmingly directed towards nucleophilic attack.

Participation in Electrophilic Aromatic Substitution Pathways

The structure of this compound, featuring a pentafluorinated aromatic ring, significantly influences its reactivity in aromatic substitution reactions. The fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect on the benzene (B151609) ring. This effect substantially reduces the electron density of the aromatic π-system, making the ring electron-deficient.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. Consequently, electron-withdrawing groups deactivate the ring towards EAS. The perfluorophenyl group is a potent deactivating group, rendering electrophilic attack on the ring highly unfavorable. Instead, the pronounced electrophilic character of the perfluorinated ring makes it susceptible to nucleophilic aromatic substitution (NAS), where a nucleophile attacks the ring and displaces a leaving group, in this case, potentially one of the fluorine atoms if a strong enough nucleophile is used under forcing conditions.

The directing effects of various substituents in electrophilic aromatic substitution are well-documented and highlight the challenge of promoting such a reaction on a perfluorinated system.

Substituent TypeExample GroupsEffect on ReactivityDirecting Influence
Activating -NH₂, -OH, -OR, -RActivatingOrtho, Para
Deactivating (Halogens) -F, -Cl, -Br, -IDeactivatingOrtho, Para
Deactivating -NO₂, -SO₃H, -CN, -C(O)RDeactivatingMeta

This table illustrates the general principles of substituent effects in electrophilic aromatic substitution. The perfluorophenyl group, with five strongly electron-withdrawing fluorine atoms, represents an extreme case of deactivation. libretexts.orgmnstate.edu

Electrophilic Functionalization via Chiral Organolithium Intermediates

A significant pathway for the functionalization of perfluorophenyl sulfonates involves the use of organolithium intermediates. While direct electrophilic attack on the aromatic ring is disfavored, ortho-lithiation can be achieved. This process involves the deprotonation of a carbon atom adjacent to the sulfonate group by a strong base, such as an organolithium reagent. The resulting organolithium species is a potent nucleophile and can react with various electrophiles.

For instance, in a related compound, ferrocenyl (pentafluorophenyl)sulfonate, treatment with a lithium amide base leads to ortho-lithiation. This is followed by an intramolecular nucleophilic aromatic substitution, demonstrating the generation and reactivity of such an intermediate. researchgate.net This strategy allows for the introduction of substituents onto the perfluorophenyl ring, bypassing the limitations of classical electrophilic aromatic substitution. The use of chiral organolithium reagents or chiral ligands can, in principle, guide the stereochemistry of these functionalizations, although specific examples involving this compound itself are not extensively detailed in the reviewed literature. The general principle relies on the formation of a chiral intermediate that then reacts with an electrophile to yield an enantioenriched product.

Radical Pathways

Oxidation of Mesylate Anions to Mesyloxyl Radicals

This compound can be involved in radical pathways through the oxidation of its corresponding mesylate anion. Electrochemical studies have shown that mesylate anions can be oxidized at potentials greater than 2.5 V to generate mesyloxyl radicals (CH₃SO₃•). ulisboa.pt These highly reactive radical species can then participate in further reactions. One documented pathway is the recombination of two mesyloxyl radicals to form bis(methanesulfonyl) peroxide, a useful reagent in its own right for C-H oxygenation reactions. ulisboa.pt This electrochemical generation of mesyloxyl radicals from mesylate precursors provides a distinct route for initiating radical-based transformations. ulisboa.pt

Stereochemical Implications in Reactions

Control of Stereochemistry in Substitution Reactions with Alkyl Sulfonates

Methanesulfonate (mesylate) esters, including this compound, are excellent leaving groups in nucleophilic substitution reactions due to the ability of the sulfonate group to stabilize the resulting negative charge through resonance. researchgate.net In nucleophilic substitution reactions at a chiral center, the stereochemical outcome is highly dependent on the reaction mechanism.

For reactions proceeding through a classic S_N2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group. This backside attack results in a predictable inversion of stereochemistry at the reaction center. It has been demonstrated that alkyl mesylates and tosylates react with nucleophiles such as lithium diphenylcuprate with a clean inversion of configuration. thieme-connect.de Similarly, the conversion of amines to azides via bis-sulfonylimide intermediates, which function as leaving groups, also proceeds with inversion of configuration. nih.gov This predictable stereochemical outcome makes alkyl sulfonates valuable substrates in stereoselective synthesis.

Reaction TypeSubstrateNucleophile/ReagentStereochemical Outcome
S_N2 Substitution Chiral Secondary MesylateLithium DiphenylcuprateInversion thieme-connect.de
S_N2 Substitution Chiral Amine (via bis-sulfonylimide)AzideInversion nih.gov
Pd-catalyzed Allylic Substitution meso-cycloalkenediol derivativeCarbon NucleophileRetention acs.org

This table summarizes the observed stereochemical outcomes for reactions involving sulfonate leaving groups under different mechanistic manifolds.

Inversion-to-Racemization Ratios Dependent on Leaving Group

The efficiency of the leaving group can significantly influence the stereochemical purity of the products in a substitution reaction. While a pure S_N2 reaction leads to complete inversion, competition from an S_N1-type mechanism, which proceeds through a planar, achiral carbocation intermediate, will lead to racemization. A better leaving group can accelerate the S_N1 pathway by facilitating the heterolytic cleavage of the carbon-leaving group bond.

Sulfonates are generally considered excellent leaving groups, far superior to halides. Within the sulfonate family, the reactivity can be further enhanced by introducing electron-withdrawing substituents. Perfluoroalkane sulfonates are among the most reactive leaving groups known. nih.gov

Relative Reactivity of Common Leaving Groups nih.gov

Substituted Benzoates: 1

Halides: ~10⁴–10⁶

Sulfonates (e.g., Mesylate, Tosylate): ~10¹⁰–10¹²

Perfluoroalkane Sulfonates (e.g., Triflate): ~10¹⁵–10¹⁶

The high reactivity of the this compound group, analogous to other perfluorinated sulfonates, suggests it is an exceptionally good leaving group. This enhanced leaving group ability can increase the S_N1 character of a substitution reaction, particularly with secondary or sterically hindered substrates, or under solvolytic conditions. Consequently, the use of this compound as a leaving group could lead to a lower inversion-to-racemization ratio compared to less reactive sulfonate esters like tosylate or mesylate under identical conditions, as the pathway to a carbocation intermediate is more accessible. nih.govacs.org

Catalytic Applications and Mechanistic Insights

Perfluorophenyl Methanesulfonate (B1217627) in Metal-Catalyzed Transformations

The high reactivity of perfluorophenyl methanesulfonate is primarily attributed to the ease with which the carbon-oxygen bond of the sulfonate ester can be cleaved in the presence of a metal catalyst. This section details its application in several palladium- and copper-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the construction of carbon-carbon (C–C) and carbon-nitrogen (C–N) bonds. Current time information in NA.orgsyn.org While aryl halides are the traditional electrophiles, there has been growing interest in using phenol (B47542) derivatives like aryl mesylates, as they are readily prepared from phenols and offer greater atom economy than the corresponding tosylates. orgsyn.org

This compound is an exceptionally reactive substrate for these couplings. The electron-deficient nature of the perfluorinated ring enhances the rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. nih.gov This heightened reactivity allows for couplings under milder conditions or with lower catalyst loadings compared to less activated aryl mesylates.

Research on related aryl mesylates has demonstrated the versatility of palladium catalysis in forming biaryl compounds (Suzuki-Miyaura coupling) and N-aryl amines (Buchwald-Hartwig amination). mdpi.commdpi.com For instance, the use of specialized phosphine (B1218219) ligands, such as CM-phos, has enabled the successful coupling of a wide range of aryl mesylates with arylboronic acids and amines. Current time information in NA.mdpi.com Given the enhanced reactivity of the perfluorophenyl group, it is a highly suitable substrate for such transformations.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Aryl Mesylates This table presents data for related aryl mesylates to illustrate the scope of the reaction.

Entry Aryl Mesylate Coupling Partner Product Yield (%) Catalyst System
1 4-tert-Butylphenyl methanesulfonate Phenylboronic acid 4-tert-Butyl-1,1'-biphenyl 95 Pd(OAc)₂ / CM-phos
2 4-Methoxyphenyl methanesulfonate Aniline N-(4-methoxyphenyl)aniline 88 Pd(OAc)₂ / BrettPhos
3 2-Naphthyl methanesulfonate 4-Tolylboronic acid 2-(p-tolyl)naphthalene 92 Pd(OAc)₂ / SPhos

Data synthesized from multiple sources for illustrative purposes.

The methanesulfonate (mesylate) group is an excellent leaving group due to the ability of the sulfonate moiety to stabilize the negative charge through resonance across the three oxygen atoms. researchgate.net In the context of palladium catalysis, the C–O bond of the aryl mesylate undergoes oxidative addition to a Pd(0) center, forming a Pd(II)-aryl intermediate and releasing the mesylate anion. nih.gov

The efficiency of this oxidative addition step is highly dependent on the nature of the aryl group. For this compound, the strongly electron-withdrawing perfluorophenyl ring makes the corresponding phenoxide a very weak base, and thus the sulfonate a superior leaving group compared to non-fluorinated analogues. researchgate.netsioc-journal.cn This facilitates the irreversible oxidative addition to the palladium center.

The combination of a transition metal catalyst with a chiral Lewis base represents a powerful strategy in asymmetric synthesis. researchgate.netresearchgate.net In this synergistic approach, the palladium catalyst activates the electrophile, while the chiral Lewis base activates the nucleophile, allowing for high enantioselectivity. nih.gov

In the context of enantioselective alkylation, a palladium complex would generate a π-allyl palladium intermediate from an allylic substrate. Simultaneously, a chiral Lewis base, such as a chiral amine or phosphine, can deprotonate a pro-nucleophile (like an ester) to form a chiral enolate. nih.gov The subsequent reaction between the two activated species is directed by the chiral environment, leading to the formation of a stereocenter with high enantiomeric excess.

While specific studies on this compound in this exact catalytic system are not prominent, its high reactivity would make it a suitable precursor for generating a palladium-activated species. The general principle is illustrated by the enantioselective allylation of various pronucleophiles using palladium catalysis in the presence of a chiral Lewis base. rsc.org

Vinylogous sulfonates have been developed as highly effective leaving groups for palladium-catalyzed allylic substitution reactions. nih.govpsu.edu These substrates, which contain a C=C bond between the sulfonate group and the allylic system, exhibit enhanced reactivity. The presence of the additional π-system is thought to facilitate the initial coordination of the palladium catalyst and lower the activation energy for oxidative addition. nih.gov

Upon oxidative addition, the vinylogous sulfonate generates a π-allyl palladium complex and a resonance-stabilized sulfonate anion. nih.gov Studies have shown that both E- and Z-vinylogous sulfonates can undergo rapid and highly enantioselective allylic alkylation, making them attractive alternatives to traditional leaving groups like carbonates and acetates. nih.govgoogle.com The use of chiral phosphino-oxazoline (PHOX) ligands or similar chiral ligands is crucial for achieving high enantioselectivity in these transformations. nih.gov

Synergistic catalysis, where two distinct catalysts work in concert, has emerged as a powerful tool for developing novel transformations. In the context of cycloaddition reactions, a copper catalyst can act as a Lewis acid to activate a dipolarophile, while a chiral Lewis base can generate a chiral dipole from a pronucleophile. orgsyn.org

For example, in a [3+2] cycloaddition, a copper(I) salt can coordinate to an alkyne, increasing its electrophilicity. Concurrently, a chiral Lewis base can react with a suitable precursor to form a chiral azomethine ylide or a similar 1,3-dipole. The subsequent cycloaddition proceeds through a highly organized transition state, controlled by the chiral Lewis base, to afford chiral heterocyclic products with high enantioselectivity. nih.gov Chiral copper(II) complexes have also been widely used as Lewis acids to catalyze various enantioselective cycloaddition reactions.

Copper-catalyzed N-arylation, or the Ullmann condensation, is a classic method for forming C-N bonds, particularly for the arylation of heterocycles and amides. While the reaction traditionally uses aryl halides, other electrophiles can be employed. The compound 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate is a salt composed of a cationic O-sulfonylated pyridine (B92270) N-oxide and a methanesulfonate anion. nih.gov

This pyridinium (B92312) salt is a potent electrophilic sulfonating agent. Its reactivity towards nucleophiles has been noted, suggesting its potential application in catalytic reactions. nih.gov In a hypothetical copper-catalyzed N-arylation context, this reagent could potentially act as an alternative to aryl halides or sulfonates for activating a nitrogen nucleophile. However, its primary established role is as a reagent for sulfonation or in reactions where the O-sulfonylpyridinium moiety itself is a reactive partner. More commonly in copper-catalyzed N-arylation, a copper catalyst facilitates the coupling of an N-H containing compound with an aryl halide or sulfonate. google.com The development of efficient catalyst systems, often involving ligands like diamines or phenanthrolines, has significantly expanded the scope and utility of these reactions.

Proton Source in Electrocatalysis

The role of proton sources is critical in electrocatalytic reactions, particularly in the hydrogen evolution reaction (HER), where the availability of protons directly influences the reaction kinetics. While the direct application of this compound as a proton source in electrocatalysis is not extensively documented, the utility of structurally related sulfonic acids, such as p-toluenesulfonic acid (TsOH), provides significant insights into the potential behavior of such compounds.

Utilization of p-Toluene Methanesulfonate (TsOH) in Electrocatalytic Hydrogen Evolution Reactions

p-Toluenesulfonic acid (TsOH) is frequently employed as a proton source in the study of electrocatalytic hydrogen evolution reactions. Its function is to provide the necessary protons for reduction at the catalyst's active site. Research has demonstrated the effectiveness of TsOH in facilitating HER with various molecular catalysts.

For instance, a copper(II) complex with a redox-active ligand was investigated for its electrocatalytic HER activity in a acetonitrile (B52724) solution, using TsOH·H₂O as the proton source. mdpi.com The addition of TsOH led to a significant enhancement in the peak currents, indicating its direct participation in the proton reduction process. mdpi.com Similarly, a dicobaloxime complex has been shown to catalyze the reduction of protons from p-toluenesulfonic acid in acetonitrile solutions, with the rate of hydrogen evolution being dependent on the acid concentration. pnas.org

In another study, free-base 5,10,15-tris(pentafluorophenyl)corrole (B1366311) demonstrated electrocatalytic activity towards hydrogen evolution using p-toluenesulfonic acid as the proton source in acetonitrile. acs.org The favored mechanism for hydrogen generation in this system was determined to be a protonation, reduction, reduction, protonation (CEEC) pathway. acs.org These examples underscore the capability of sulfonic acids like TsOH to serve as effective proton donors in electrocatalytic systems.

The catalytic performance of various metal-corrole complexes for HER has also been evaluated using different proton sources, including TsOH. mdpi.comhep.com.cnunipd.itmdpi.com In these studies, the catalytic activity was found to be dependent on the pKa of the acid, with stronger acids like TsOH generally leading to higher catalytic currents. unipd.itmdpi.com

Table 1: Examples of Electrocatalytic Hydrogen Evolution using p-Toluenesulfonic Acid (TsOH) as a Proton Source

CatalystSolventObservationsReference
Copper(II) complex with redox-active ligandAcetonitrileEnhanced peak currents with increasing TsOH concentration. mdpi.com
DicobaloximeAcetonitrileCatalytic waves observed upon addition of TsOH. pnas.org
Free-base 5,10,15-tris(pentafluorophenyl)corroleAcetonitrileHydrogen gas generation observed with an overpotential of 0.57 V. acs.org
Cobalt, Iron, and Manganese bis-corrole complexesN/AGood HER performance with TsOH as the proton source. hep.com.cn
Cobalt, Copper, and Iron corrole (B1231805) complexes with imidazole (B134444) groupDMFTurnover frequency (TOF) of up to 265 s⁻¹ with TsOH. unipd.itmdpi.com

Lewis Acidity Modulation in Catalytic Systems

The electronic properties of ligands play a crucial role in modulating the reactivity and catalytic activity of metal complexes. The introduction of electron-withdrawing groups, such as the pentafluorophenyl group, can significantly alter the Lewis acidity of the metal center, thereby influencing its catalytic behavior.

Influence of the Pentafluorophenyl Group on the Lewis Acidity of Platinum Complexes

The pentafluorophenyl (C₆F₅) group is a strong electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. When incorporated as a ligand in platinum complexes, it has been shown to increase the Lewis acidity of the platinum center. mdpi.com This enhanced Lewis acidity can have profound effects on the complex's stability, reactivity, and catalytic performance.

Research on pentafluorophenyl platinum(II) complexes has highlighted the ability of the C₆F₅ ligand to increase the Lewis acidity of platinum. mdpi.comresearchgate.net This effect is attributed to the inductive electron withdrawal by the fluorine atoms, which makes the platinum center more electrophilic. This increased electrophilicity can, in turn, influence the lability of other ligands attached to the platinum, such as the Pt-Cl bond. mdpi.com

A study on Pt(II) complexes with pentafluorophenyl and phenyl-substituted bipyridines demonstrated that the pentafluorophenyl groups lead to significant changes in the electron distribution within the complexes. mdpi.com This alteration in electron density affects the metal's nucleophilic tendencies and influences intermolecular interactions. mdpi.com

Furthermore, the concept of pnictogen-centered Lewis acidity has been explored in cationic platinum-stibine complexes. nih.gov While not directly involving this compound, this research underscores the broader principle of how ligand design can modulate the Lewis acidic properties of metal centers. The use of bis(pentafluorophenyl)borinic acid as a Lewis acid catalyst further illustrates the strong electron-withdrawing nature of the pentafluorophenyl group and its utility in catalysis. rsc.org

Advanced Spectroscopic Characterization and Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. The presence of various NMR-active nuclei in perfluorophenyl methanesulfonate (B1217627) and its derivatives, such as ¹H, ¹³C, and ¹⁹F, allows for a comprehensive characterization.

The structural integrity of perfluorophenyl methanesulfonate is unequivocally confirmed through the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. nottingham.ac.ukresearchgate.net

¹H NMR: The proton NMR spectrum of this compound is characterized by a singlet corresponding to the methyl (CH₃) protons. This signal's integration value of 3H confirms the presence of the methanesulfonate group.

¹³C NMR: The carbon-13 NMR spectrum provides further structural detail. It reveals signals for the methyl carbon and the carbons of the pentafluorophenyl ring. The coupling between the carbon atoms and the directly attached fluorine atoms results in characteristic splitting patterns, which aids in the assignment of the aromatic carbons.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. magritek.com For this compound, the ¹⁹F NMR spectrum displays distinct resonances for the fluorine atoms at the ortho, meta, and para positions of the pentafluorophenyl ring. The chemical shifts and coupling constants (J-coupling) between the different fluorine nuclei provide unambiguous evidence for their relative positions on the aromatic ring. researchgate.netuq.edu.au The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap. magritek.com

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~3.4sCH₃
¹³CVariesmAromatic C-F
VariesqCH₃
¹⁹FVariesmortho-F
Variestpara-F
Variesmmeta-F

Note: Specific chemical shifts can vary depending on the solvent and the spectrometer frequency. The multiplicities are abbreviated as s (singlet), q (quartet), t (triplet), and m (multiplet).

For organophosphorus derivatives of this compound, ³¹P NMR spectroscopy is an indispensable tool for characterization. nih.govpageplace.de The chemical shift of the phosphorus-31 nucleus is highly sensitive to its chemical environment, including the nature of the substituents and the coordination number of the phosphorus atom. semanticscholar.org

The technique is extensively used to study the formation and stereochemistry of phosphorylated compounds. semanticscholar.org For instance, in reactions involving the introduction of a phosphorus-containing moiety, ³¹P NMR can be used to monitor the progress of the reaction and to identify the structure of the products. nih.gov The coupling constants between phosphorus and other nuclei, such as ¹H and ¹⁹F, provide valuable information about the bonding and spatial arrangement of the atoms.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification, quantification, and structural elucidation of chemical compounds.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. labcompare.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the analyte molecules become ionized and can be detected by the mass spectrometer.

ESI-MS is a valuable tool for studying non-covalent interactions, such as the binding of small molecules to DNA. gsu.eduuow.edu.au For per- and polyfluoroalkyl substances (PFAS), ESI is typically performed in negative ion mode. nih.gov The unique solubility properties of PFAS can influence their ionization efficiency. nih.gov The use of a pentafluorophenylpropyl (PFPP) stationary phase in liquid chromatography coupled with ESI-MS has been shown to enhance the signal for certain basic compounds. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govproquest.com This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS has been instrumental in the discovery and characterization of a large number of PFAS in various environmental and biological samples. researchgate.net The high resolving power of instruments like the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers enables the separation of complex mixtures and the identification of unknown compounds. nih.gov

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. spectroinlets.comthermofisher.com It is a robust technique for the analysis of volatile and semi-volatile compounds. thermofisher.com In GC-MS, the sample is first vaporized and separated into its components in a heated column. The separated components then enter the mass spectrometer, where they are ionized and detected.

GC-MS is widely used for the detection and quantification of trace levels of organic compounds in various matrices. globalresearchonline.netmdpi.com For instance, it has been successfully employed for the analysis of alkyl mesylates in active pharmaceutical ingredients. globalresearchonline.net The choice of the GC column and the ionization method, such as chemical ionization (CI), can be optimized to achieve the desired separation and sensitivity for specific analytes. nih.gov

X-Ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and crystallographic symmetry, yielding an unambiguous solid-state structure. usp.org The process relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern based on the arrangement of its constituent atoms. usp.org For any given crystalline material, knowledge of its crystal structure enables the calculation of its corresponding X-ray powder diffraction (XRPD) pattern, which serves as a reference for phase identification. usp.org

While a specific single-crystal X-ray structure of this compound was not found in the reviewed literature, the technique has been successfully applied to determine the solid-state structures of related metal complexes containing the methanesulfonate anion. For instance, in a study of N-Substituted 2-Aminobiphenylpalladium Methanesulfonate precatalysts, single-crystal X-ray crystallography revealed that the palladium(II) center possesses a slightly distorted square planar geometry. acs.org In these structures, the methanesulfonate anion is directly bound to the palladium center. acs.org

The analysis of air-sensitive or unstable compounds using SC-XRD requires specialized handling, such as using an inert atmosphere and coating the crystal in a perfluorinated oil to prevent degradation during data collection. ncl.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The method measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mpg.de Although a dedicated IR spectrum for this compound is not detailed in the available research, the characteristic absorptions for its constituent functional groups are well-established.

The methanesulfonate (mesylate) group exhibits several characteristic peaks. Key vibrational modes for methanesulfonic acid and its salts include S=O stretching, S-OH stretching, C-S stretching, and SO₃ bending and rocking modes. researchgate.net In related palladium complexes, IR spectroscopy has been used to identify the methanesulfonate ligand, with notable peaks observed in the regions of 1254-1218 cm⁻¹, 1145-1130 cm⁻¹, and 1035-1024 cm⁻¹. acs.org

Vibrational ModeTypical Wavenumber (cm⁻¹)Associated GroupReference
S=O Stretch1254-1218Methanesulfonate acs.org
S-O Stretch1145-1130Methanesulfonate acs.org
-1035-1024Methanesulfonate acs.org
S-OH Stretch907Methanesulfonate researchgate.net
C-S Stretch772Methanesulfonate researchgate.net
SO₃ Bend537Methanesulfonate researchgate.net
SO₃ Rock413Methanesulfonate researchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules. Methods like Density Functional Theory (DFT) can be used to calculate molecular structures, electronic properties, and reaction pathways, offering insights that complement experimental data. nih.govmdpi.com

For 2,3,4,5,6-pentafluorophenyl methanesulfonate (PFPMS), computational methods have been utilized to understand its behavior as an electrolyte additive in batteries. acs.org By calculating the molecular orbital energies, researchers have shown that PFPMS can form stable interfacial films on both the cathode and anode surfaces. acs.org This application highlights the use of computational chemistry to predict the electrochemical behavior and stability of the compound.

DFT calculations are instrumental in predicting quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's polarizability and reactivity. mdpi.com Such calculations can also be used to simulate theoretical IR spectra, which can then be compared with experimental results to confirm structural assignments. mdpi.com

Computational ApplicationFinding/InsightInvestigated CompoundReference
Molecular Orbital Energy CalculationPFPMS forms interfacial films on both cathode and anode surfaces in batteries.2,3,4,5,6-Pentafluorophenyl methanesulfonate (PFPMS) acs.org
Density Functional Theory (DFT)Used to map complex reaction pathways of related fluorinated compounds initiated by radicals.6:2 Fluorotelomer sulfonate nih.gov
Quantitative Structure–Activity Relationship (QSPR)Predicts quantum chemical parameters (e.g., HOMO-LUMO gap) to understand molecular interactions.General Application mdpi.com

Density Functional Theory (DFT) Investigations for Conformation and Interactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations can provide significant insights into its preferred three-dimensional conformation and the nature of its intermolecular interactions. While specific DFT studies focusing solely on this compound are not widely available in published literature, the methodology has been extensively applied to similar per- and polyfluoroalkyl substances (PFAS) and sulfonated compounds, offering a clear framework for its application. nih.govisef.net

DFT calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves exploring the potential energy surface by systematically changing bond lengths, bond angles, and dihedral angles. For this compound, a key aspect would be determining the rotational barrier around the C-O and S-O bonds to identify the most stable arrangement of the perfluorophenyl ring relative to the methanesulfonate group. The relationship between a molecule's structure and its potential energy is a central theme in conformational analysis. libretexts.org The goal is to identify the conformers with the lowest potential energy, as these will be the most stable and, therefore, the most populated states. libretexts.org

Furthermore, DFT is instrumental in understanding the electronic properties of the molecule, such as the distribution of electron density and the electrostatic potential. acs.org For this compound, the highly electronegative fluorine atoms on the phenyl ring and the oxygen atoms in the sulfonate group create a distinct electrostatic profile. DFT calculations can quantify the partial atomic charges on each atom, revealing sites susceptible to nucleophilic or electrophilic attack. shd-pub.org.rs This is particularly relevant for understanding its reactivity, for instance, its use as a leaving group in nucleophilic aromatic substitution reactions.

DFT studies on related sulfonic PFAS have shown that the sulfonate headgroup induces a significant negative atomic charge on the oxygen atoms due to resonance stabilization. nih.gov This leads to strong electrostatic interactions with other molecules or surfaces. Similar calculations for this compound would elucidate the influence of the perfluorinated ring on the electronic character of the sulfonate group. Additionally, DFT can be used to analyze intermolecular interactions, such as hydrogen bonding or van der Waals forces, by modeling dimers or larger clusters of molecules. For instance, studies on the adsorption of perfluorooctane (B1214571) sulfonate (PFOS) on surfaces have used DFT to determine the binding energies and preferred adsorption geometries. researchgate.net A similar approach for this compound could predict its interaction with various substrates.

The outputs of DFT calculations, such as optimized geometries and interaction energies, can serve as a foundation for more complex simulations, like the molecular dynamics studies discussed in the following section. nih.gov

Molecular Dynamics Simulations for Solution Conformations

For this compound, MD simulations would be invaluable for understanding its conformational flexibility and behavior in a solvent, typically water. The simulation would start with a number of this compound molecules placed in a simulation box filled with solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. acs.org

Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is tracked. This allows for the analysis of various properties, including the conformational changes of the molecule in solution. biosynth.com For this compound, this would involve monitoring the dihedral angles of the C-O-S-C linkage to understand the rotational dynamics and the distribution of different conformers in the solution phase. The simulations can reveal transient conformations that might not be easily observed experimentally. acs.org

MD simulations are also crucial for studying solvation and transport properties. For instance, MD studies on other perfluorosulfonic acids have been used to calculate their diffusion coefficients in water, providing essential data for understanding their environmental transport. hw.ac.uk Similar simulations for this compound could predict its mobility in aqueous environments. The simulations can also provide insights into the structure of the solvation shell around the molecule, showing how water molecules orient themselves around the hydrophobic perfluorinated ring and the hydrophilic sulfonate group. hw.ac.uk

Furthermore, MD simulations can be used to investigate the aggregation behavior of this compound at higher concentrations or its interaction with interfaces, such as an air-water interface or a solid surface. nih.gov Studies on PFOS have shown that it can form aggregates and adsorb to surfaces, with the orientation and structure of the adsorbed layer being dependent on concentration and surface properties. nih.gov MD simulations of this compound could predict its tendency to self-assemble or adsorb, which is crucial for a variety of applications and for understanding its environmental fate.

Applications of Perfluorophenyl Methanesulfonate in Specialized Chemical Synthesis

As an Aryl Sulfonate Reagent in Organic Synthesis

Perfluorophenyl methanesulfonate (B1217627) is primarily utilized as an aryl sulfonate reagent in organic synthesis. The methanesulfonate group (-SO₃CH₃) is an excellent leaving group, facilitating nucleophilic substitution reactions. This characteristic allows for the efficient transfer of the perfluorophenyl group to other molecules. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring further enhances the leaving group ability of the methanesulfonate, making the compound highly reactive in these types of reactions. This property is crucial for the synthesis of complex organic molecules where the introduction of an aryl group is a key step.

The utility of aryl sulfonates, such as perfluorophenyl methanesulfonate, is well-established in organic chemistry. The sulfonate group's ability to delocalize the negative charge makes it a stable leaving group, a desirable trait in nucleophilic substitution reactions. researchgate.net This stability contributes to the efficiency of reactions where the perfluorophenyl moiety is transferred.

Synthesis of Organic Molecules with Specific Reactivity and Properties

This modification is particularly important in the development of new materials and pharmaceuticals. The incorporation of perfluorinated segments can enhance thermal stability, chemical resistance, and lipophilicity, properties that are highly sought after in various applications.

Enabling the Synthesis of Perfluorinated Derivatives

This compound is a key starting material or reagent in the synthesis of a wide array of perfluorinated derivatives. These derivatives are of significant interest due to the unique properties conferred by the high degree of fluorination.

Perfluorinated Phosphono-Phenylalanine Derivatives via SNAr Reactions

A notable application of perfluorinated compounds is in the synthesis of novel amino acid analogs. Specifically, diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate has been used as a precursor to generate a variety of perfluorinated phosphono-phenylalanine derivatives. nih.gov These syntheses are achieved through nucleophilic aromatic substitution (SNAr) reactions, where various nucleophiles such as thiols, amines, and phenols displace one of the fluorine atoms on the perfluorophenyl ring, typically at the para position. nih.gov

The resulting derivatives have been investigated for their potential biological activities. nih.govnih.gov For instance, studies have shown that some of these novel phosphono-perfluorophenylalanine derivatives exhibit moderate activity against glioblastoma multiforme cell lines. nih.gov Impressively, many of the SNAr reaction products displayed significantly higher inhibitory activity against cancer cell lines than the parent compound. nih.govnih.gov

Perfluorinated Unsaturated Monomers for Polymer Science

In the field of polymer science, this compound plays a role in the synthesis of specialized monomers. While direct use of this compound isn't explicitly detailed in the provided context, the synthesis of related perfluorinated unsaturated monomers highlights the importance of perfluorinated building blocks. For example, the synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate has been achieved through a Wittig-Horner reaction. mdpi.comnih.gov This type of monomer is crucial for creating new perfluorinated polymers. mdpi.comresearchgate.net

These polymers are of interest for applications such as proton exchange membranes in fuel cells, where the presence of sulfonic acid groups and the stability of the perfluorinated backbone are critical for performance. mdpi.com The synthetic strategies to create these monomers often involve multi-step processes, including organometallic cross-coupling reactions and nucleophilic displacements. mdpi.com

Fluorinated Dendrimers and Hyperbranched Polymers as Building Blocks

Perfluorophenyl groups are integral to the construction of fluorinated dendrimers and hyperbranched polymers. researchgate.net These highly branched, three-dimensional macromolecules possess unique properties such as high solubility, low viscosity, and chemical resistance. tubitak.gov.trfrontiersin.org The synthesis of these complex structures often involves a convergent approach, where dendritic wedges, or dendrons, are built and then attached to a central core. tubitak.gov.tr

The reactivity of the perfluorophenyl group can be exploited for both the growth of the dendrimer and for subsequent functionalization. researchgate.net For instance, the para-fluorine atom on a pentafluorophenyl-terminated dendrimer can be displaced by nucleophiles, allowing for the modification of the dendrimer's periphery and altering its properties. researchgate.net This strategy provides a route to hyperbranched polymers of high molecular weight in a single polymerization step. researchgate.net The use of mesylate activation in the synthesis of fluorinated dendrons has been shown to reduce reaction times compared to traditional methods. tubitak.gov.tr

Glucopyranosyl-Substituted Phenyl Derivatives

In the area of medicinal chemistry, the synthesis of glucopyranosyl-substituted phenyl derivatives is of significant interest, particularly for the development of SGLT2 inhibitors for the treatment of metabolic disorders. google.comgoogle.com While the direct use of this compound is not explicitly mentioned in the synthesis of these specific derivatives in the provided context, the general principles of creating complex aryl structures are relevant. The synthesis of such compounds often involves the coupling of a protected glucopyranosyl moiety with a substituted phenyl group. nih.gov The methods for creating the C-C bond between the sugar and the aromatic ring can involve organometallic intermediates. epo.org

Functionalization of Complex Molecular Architectures

The strategic modification of complex molecules at a late stage of synthesis is a powerful tool in chemical research, enabling the diversification of molecular scaffolds and the synthesis of metabolites for biological evaluation. This compound and related compounds play a role in these advanced synthetic methodologies.

Late-Stage Aromatic and Benzylic Oxygenation in Agrochemical Active Ingredients

Late-stage functionalization (LSF) is a critical strategy in the development of agrochemicals. It allows for the direct modification of complex active ingredients, which can streamline the synthesis of derivatives and metabolic products required for safety and efficacy testing. ulisboa.pt One of the key transformations in this area is C-H oxygenation, which mimics the phase I metabolism of active ingredients that occurs in vivo, often catalyzed by cytochrome P450 enzymes. ulisboa.pt

Research in this field has demonstrated the efficacy of reagents containing the methanesulfonyl group for the late-stage oxygenation of both aromatic and benzylic C-H bonds in various agrochemical active ingredients. ulisboa.pt For instance, bis(methanesulfonyl) peroxide has been successfully employed as an oxidant for the aromatic C-oxygenation of agrochemicals such as pyrimethanil, bentazone, and deltamethrin. ulisboa.pt This process involves the introduction of a mesyloxy group onto the aromatic ring, which can then be converted to a hydroxyl group, yielding known metabolites. ulisboa.pt A similar approach has been explored for the oxygenation of benzylic positions in molecules like celecoxib, where a benzylic C-H bond is converted into a benzylic alcohol via a mesylate intermediate. ulisboa.pt

These methodologies are valued for their applicability to a wide range of substrates with different electronic properties, including electron-rich and electron-deficient compounds. ulisboa.pt While the methanesulfonate group is a key reactive component in these transformations, the specific use of this compound as the primary reagent for this particular application in agrochemical synthesis is not the focus of the cited literature, which has centered on other methanesulfonyl-containing reagents like bis(methanesulfonyl) peroxide. ulisboa.pt

Applications in Advanced Materials Science

The unique combination of a highly fluorinated aromatic ring and a methanesulfonate group makes this compound a compound of interest in the development of advanced materials, particularly for energy storage and conversion technologies.

As a Versatile Electrolyte Additive in Battery Technology

This compound (PFPMS) has been identified as a highly effective electrolyte additive for improving the performance of lithium-ion batteries, specifically in LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite cells. nih.govacs.org Its primary function is to enhance the stability and efficiency of the battery over a wide temperature range. nih.govacs.org

The mechanism of action involves the formation of stable interfacial films on the surfaces of both the cathode and the anode. nih.govacs.orgresearchgate.net This protective layer effectively reduces the cell's impedance and suppresses detrimental side reactions that typically occur between the highly reactive electrode materials and the electrolyte. nih.govacs.org The presence of PFPMS in the electrolyte leads to significant improvements in cycling stability and capacity retention, especially under challenging temperature conditions. nih.govacs.org

Research has shown that an electrolyte containing just 1.0 wt% PFPMS can dramatically enhance battery performance compared to electrolytes with no additive or those using other common additives like vinylene carbonate (VC). nih.govacs.org

Table 1: Performance of LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite Cells with Different Electrolyte Additives

Performance MetricNo Additive1.0 wt% Vinylene Carbonate (VC)1.0 wt% PFPMS
Cycling Retention (Room Temp, 400 cycles)74.9%76.7%91.7%
Capacity Retention (High-Temp Storage, 60°C for 7 days)Not specifiedNot specified86.3%
Capacity Recovery (High-Temp Storage, 60°C for 7 days)Not specifiedNot specified90.6%
Discharge Capacity Retention (Low-Temp, -20°C at 0.5C)55.0%62.1%66.3%
Data sourced from studies on LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite batteries. nih.govacs.org

The superior cycling performance, wide-temperature applicability, and enhanced rate capability conferred by PFPMS make it a promising additive for developing more robust and long-lasting lithium-ion batteries. nih.govacs.org

Starting Monomers for Proton Exchange Membrane (PEM) Fuel Cell Preparation

Proton Exchange Membrane (PEM) fuel cells are a leading technology for clean energy generation, with the membrane itself being the central component that facilitates proton transport from the anode to the cathode. insuf.orgmdpi.com The industry-standard materials for these membranes are perfluorosulfonic acid (PFSA) polymers, with DuPont's Nafion being the most well-known example. mdpi.comrsc.org

The exceptional performance of PFSA membranes stems from their unique molecular structure, which consists of a chemically stable and hydrophobic perfluorinated polymer backbone (like Teflon) and hydrophilic side chains terminating in sulfonic acid groups. mdpi.comfrontiersin.org This combination provides high proton conductivity while preventing fuel crossover and electronic conduction. mdpi.com

The development of new PEM materials often focuses on creating polymers with similar characteristics. Compounds containing both perfluorinated segments and sulfonic acid or sulfonate-type groups are therefore of great interest as potential building blocks. The structure of this compound, possessing a perfluorinated aryl ring and a methanesulfonate group, aligns with the chemical motifs required for PEM functionality. However, the existing literature on the development of alternative PEMs primarily focuses on the polymerization of larger, functionalized monomers to create high-molecular-weight polymers. insuf.orgrsc.org While the fundamental components of this compound are relevant to the field, its specific use as a direct starting monomer for the synthesis of proton exchange membranes is not detailed in the surveyed scientific reports.

Q & A

Q. How can computational modeling predict the interaction of this compound with biological macromolecules?

  • Methodological Answer : Use molecular docking simulations to assess binding affinities with proteins (e.g., serum albumin) or DNA. Pair these with molecular dynamics (MD) simulations to evaluate conformational changes over time. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to confirm computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.